Cas no 50460-05-4 (ethanone, 1-(5-acetyl-2-thienyl)-2-chloro- (9ci))

ethanone, 1-(5-acetyl-2-thienyl)-2-chloro- (9ci) structure
50460-05-4 structure
Product Name:ethanone, 1-(5-acetyl-2-thienyl)-2-chloro- (9ci)
CAS No:50460-05-4
MF:C8H7ClO2S
MW:202.657980203629
MDL:MFCD00194516
CID:933762
PubChem ID:4165708
Update Time:2025-04-19

ethanone, 1-(5-acetyl-2-thienyl)-2-chloro- (9ci) Chemical and Physical Properties

Names and Identifiers

    • ethanone, 1-(5-acetyl-2-thienyl)-2-chloro- (9ci)
    • 1-(5-acetyl-2-thienyl)-2-chloro-Ethanone
    • 1-(5-acetylthiophen-2-yl)-2-chloroethanone
    • 0310
    • AC1N5412
    • AG-F-69695
    • AmbscPOD_03
    • CHEMBL143525
    • Chloromethyl Thienyl Ketone deriv. 19
    • CTK1G7848
    • 1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one
    • 1-(5-Acetyl-2-thienyl)-2-chloroethanone
    • DTXSID60400148
    • MFRGLFZRUTXPTQ-UHFFFAOYSA-N
    • AKOS024456299
    • SY278317
    • 50460-05-4
    • MFCD00194516
    • DB-311065
    • 2-chloro-1-(5-acetylthiophen-2-yl)ethan-1-one
    • 1-(5-Acetyl-thiophen-2-yl)-2-chloro-ethanone
    • SCHEMBL6795944
    • BDBM7871
    • MDL: MFCD00194516
    • Inchi: 1S/C8H7ClO2S/c1-5(10)7-2-3-8(12-7)6(11)4-9/h2-3H,4H2,1H3
    • InChI Key: MFRGLFZRUTXPTQ-UHFFFAOYSA-N
    • SMILES: ClCC(C1=CC=C(C(C)=O)S1)=O

Computed Properties

  • Exact Mass: 201.9855283g/mol
  • Monoisotopic Mass: 201.9855283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 62.4Ų

ethanone, 1-(5-acetyl-2-thienyl)-2-chloro- (9ci) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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